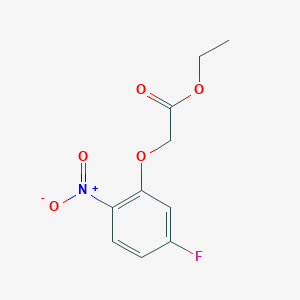

Ethyl (5-fluoro-2-nitrophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO5 |

|---|---|

Molecular Weight |

243.19 g/mol |

IUPAC Name |

ethyl 2-(5-fluoro-2-nitrophenoxy)acetate |

InChI |

InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-9-5-7(11)3-4-8(9)12(14)15/h3-5H,2,6H2,1H3 |

InChI Key |

QZZLVMOMZIKKFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Context and Significance of the 5 Fluoro 2 Nitrophenoxy Moiety

The core of Ethyl (5-fluoro-2-nitrophenoxy)acetate is the 5-fluoro-2-nitrophenoxy moiety. This structural unit is characterized by a benzene (B151609) ring substituted with a fluorine atom at the fifth position and a nitro group at the second position, with an ether linkage to an acetate (B1210297) group. The presence and specific placement of the fluorine and nitro groups are critical to the molecule's reactivity and properties.

Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. Its introduction can significantly alter a compound's physical, chemical, and biological properties, including metabolic stability and binding affinity to target proteins. mdpi.com The high bond strength of the carbon-fluorine bond often enhances the thermal and chemical stability of the molecule. mdpi.com In medicinal chemistry, the strategic placement of fluorine atoms is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comethernet.edu.et

The nitro group, on the other hand, is a strong electron-withdrawing group. This property influences the electron distribution within the aromatic ring, making adjacent positions susceptible to nucleophilic attack. The nitro group's presence is also a key feature in many compounds with interesting biological activities and serves as a versatile functional group in organic synthesis, capable of being reduced to an amino group, which opens up further avenues for chemical modification.

The combination of both a fluorine atom and a nitro group on the phenoxy ring creates a unique electronic environment that is being actively explored by researchers for the synthesis of novel and complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀FNO₅ sigmaaldrich.com |

| Molecular Weight | 243.19 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | QZZLVMOMZIKKFW-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | CCOC(=O)COC1=CC(F)=CC=C1N+[O-] sigmaaldrich.com |

Scope and Research Trajectories Pertaining to Ethyl 5 Fluoro 2 Nitrophenoxy Acetate

Conventional Synthetic Pathways to this compound

Traditional routes to this compound are typically characterized by two main approaches: the formation of the phenoxyacetate (B1228835) linkage via nucleophilic substitution, or the esterification of a pre-synthesized phenoxy acid.

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This pathway involves the reaction of a phenoxide salt with an ethyl haloacetate.

The process begins with the deprotonation of 5-fluoro-2-nitrophenol using a suitable base to form the more nucleophilic 5-fluoro-2-nitrophenoxide ion. sigmaaldrich.com This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction displaces the halide ion and forms the desired ether linkage. A weak base, such as potassium carbonate (K₂CO₃), is often sufficient and is widely used because it is inexpensive and easy to handle. The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF), which effectively solvates the cation of the base while leaving the phenoxide nucleophile reactive.

A typical reaction scheme is as follows:

Step 1 (Phenoxide Formation): 5-fluoro-2-nitrophenol reacts with a base (e.g., K₂CO₃).

Step 2 (Nucleophilic Attack): The resulting phenoxide attacks ethyl bromoacetate, leading to the formation of this compound and a salt byproduct (e.g., KBr).

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

| 5-fluoro-2-nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone or DMF | Reflux | This compound |

| 5-fluoro-2-nitrophenol | Ethyl chloroacetate | NaOH | Ethanol | Reflux | This compound |

An alternative conventional pathway involves a two-step process. First, the corresponding carboxylic acid, (5-fluoro-2-nitrophenoxy)acetic acid, is synthesized. This is achieved via a Williamson ether synthesis between 5-fluoro-2-nitrophenol and a haloacetic acid (e.g., chloroacetic acid) in the presence of a strong base like sodium hydroxide.

In the second step, the resulting (5-fluoro-2-nitrophenoxy)acetic acid undergoes Fischer esterification. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. masterorganicchemistry.comathabascau.ca Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Châtelier's principle. athabascau.ca Water, a byproduct of the reaction, is sometimes removed to further drive the reaction to completion.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| (5-fluoro-2-nitrophenoxy)acetic acid | Ethanol (excess) | H₂SO₄ (conc.) | Reflux, 1-4 hours | This compound |

| (5-fluoro-2-nitrophenoxy)acetic acid | Ethanol (excess) | p-Toluenesulfonic acid | Reflux, Dean-Stark trap | This compound |

Advanced Synthetic Strategies and Optimization in Preparation

Modern synthetic chemistry seeks to improve upon conventional methods by developing more efficient, cost-effective, and environmentally friendly processes. These advancements focus on catalysts, reaction conditions, and the core principles of green chemistry.

To enhance the rate and efficiency of the Williamson ether synthesis, particularly in biphasic systems, phase-transfer catalysts (PTCs) are often employed. These catalysts, typically quaternary ammonium salts like tetra-n-butylammonium bromide (TBAB), facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the ethyl haloacetate is dissolved. This increases the proximity of the reactants, leading to faster reaction rates and often allowing for milder reaction conditions. Ionic liquids have also been explored as dual solvent-catalyst systems, offering high thermal stability and ease of separation. google.com

| Synthesis Route | Catalyst | Function | Anticipated Advantage |

| Williamson Ether Synthesis | Tetra-n-butylammonium bromide (TBAB) | Phase-Transfer Catalyst | Increased reaction rate, milder conditions |

| Williamson Ether Synthesis | 18-Crown-6 | Phase-Transfer Catalyst | Solubilizes potassium salts (K₂CO₃) |

| Fischer Esterification | Ionic Liquid (e.g., [BMIM]HSO₄) | Acid Catalyst & Solvent | Recyclable, easy product separation |

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield and purity of this compound. For the Williamson ether synthesis, a polar aprotic solvent is generally preferred as it promotes the Sₙ2 mechanism by solvating the cation while leaving the anion nucleophile relatively free. The temperature is typically elevated to increase the reaction rate, though excessively high temperatures can lead to side reactions and decomposition.

For Fischer esterification, while excess ethanol often serves as the solvent, the reaction temperature is carefully controlled to maintain a steady reflux without evaporating the lower-boiling reactants too quickly. tsijournals.com The optimal temperature is a balance between achieving a reasonable reaction rate and managing the reversible nature of the reaction.

| Parameter | Williamson Synthesis (SN2) | Fischer Esterification (Equilibrium) | Impact on Yield |

| Solvent | DMF > Acetone > Ethanol | Ethanol (reactant/solvent) | Polar aprotic solvents favor the Sₙ2 pathway, enhancing yield. |

| Temperature | 60-100 °C | 70-90 °C | Higher temperatures increase reaction rate but can promote side reactions if too high. Optimal temperature is crucial. |

| Base (Williamson) | K₂CO₃ (mild) vs. NaOH (strong) | N/A | Stronger bases can increase phenoxide formation but may also promote hydrolysis of the ester product. |

| Catalyst (Esterification) | N/A | H₂SO₄ vs. Solid Acid | Strong mineral acids are effective but can cause charring; solid acid catalysts are often milder and easier to remove. |

Green chemistry principles are increasingly being applied to the synthesis of phenoxyacetates to reduce environmental impact. A key development is the use of microwave-assisted synthesis. researchgate.nettsijournals.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing the formation of byproducts. sid.irorgchemres.org This technique provides rapid and uniform heating, which is particularly effective for the Williamson ether synthesis. orgchemres.org

Other green approaches include the use of more environmentally benign solvents, or performing reactions under solvent-free conditions where a solid base like potassium carbonate is ground with the phenol. orgchemres.org The development of recyclable catalysts, such as polymer-supported PTCs or solid acid catalysts for esterification, also aligns with green chemistry by minimizing waste.

| Green Technique | Conventional Method | Advantage | Example Application |

| Microwave Irradiation | Conventional heating (oil bath) | Reaction time reduced from hours to minutes; higher yields. sid.irorgchemres.org | Williamson ether synthesis of various phenoxy ethers. orgchemres.org |

| Solvent-Free Reaction | Reaction in organic solvent (e.g., DMF) | Reduces volatile organic compound (VOC) emissions and simplifies workup. | Grinding reactants with a solid base (K₂CO₃). orgchemres.org |

| Recyclable Catalyst | Use of soluble mineral acids (H₂SO₄) | Reduces waste and allows for catalyst reuse. | Solid acid catalysts (e.g., Amberlyst-15) for Fischer esterification. jocpr.com |

Chemical Transformations and Derivatization from this compound

This compound is a versatile chemical intermediate amenable to a variety of transformations that allow for the synthesis of a diverse range of derivatives. The reactivity of its three key functional components—the nitro group, the ester moiety, and the activated aromatic ring—can be selectively targeted to achieve desired chemical modifications. These transformations are fundamental in medicinal chemistry and materials science for creating new molecular entities with specific properties.

Reductive Transformations of the Nitro Group (e.g., Formation of Amino Derivatives)

The nitro group on the aromatic ring of this compound is a key site for chemical modification, with its reduction to an amino group being a common and crucial transformation. This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one, and provides a nucleophilic site for further derivatization.

The reduction of aromatic nitro compounds is a well-established process in organic synthesis, typically achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon, Platinum oxide) or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl). The resulting amino derivative, ethyl (2-amino-5-fluorophenoxy)acetate, serves as a valuable precursor for the synthesis of heterocycles, amides, and other complex molecules. For instance, similar 2-amino-5-nitrophenol derivatives are highlighted as useful industrial starting materials and intermediates for couplers in imaging technologies. google.com

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| H₂/Pd-C | Methanol (B129727) or Ethanol, room temperature | Ethyl (2-amino-5-fluorophenoxy)acetate |

| Iron (Fe) powder / Acetic Acid | Reflux | Ethyl (2-amino-5-fluorophenoxy)acetate |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol, reflux | Ethyl (2-amino-5-fluorophenoxy)acetate |

Hydrolytic and Transesterification Modifications of the Ester Moiety

The ester functional group in this compound provides another handle for structural modification through hydrolysis or transesterification. These reactions allow for the alteration of the ester side chain, which can influence the compound's solubility, steric properties, and reactivity.

Hydrolysis: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, (5-fluoro-2-nitrophenoxy)acetic acid, can be performed under either acidic or basic conditions. ijcce.ac.ir Alkaline hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide. ijcce.ac.ir The reaction proceeds via a nucleophilic acyl substitution mechanism. ijcce.ac.ir The resulting carboxylate salt can then be protonated with acid to yield the free carboxylic acid. This acid derivative is a key intermediate for forming amides, acid chlorides, or other esters.

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol under acidic conditions (e.g., H₂SO₄) would yield Mthis compound. masterorganicchemistry.comscielo.br This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide like sodium methoxide, is also an efficient method. masterorganicchemistry.com

Table 2: Modifications of the Ester Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkaline Hydrolysis | NaOH (aq), Heat | (5-fluoro-2-nitrophenoxy)acetic acid (after acidification) |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | (5-fluoro-2-nitrophenoxy)acetic acid |

| Acid-Catalyzed Transesterification | Methanol, H₂SO₄ (cat.) | Mthis compound |

Aromatic Ring Functionalization via Directed Nucleophilic Aromatic Substitution

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr). This reactivity is due to the presence of the strong electron-withdrawing nitro group, which is ortho to the fluorine atom. The nitro group stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution process. youtube.comeijas.com

The fluorine atom is an excellent leaving group in SₙAr reactions. youtube.com Consequently, it can be displaced by a wide variety of nucleophiles. This reaction provides a powerful method for introducing diverse functional groups at the 5-position of the phenoxy ring. For example, various nucleophilic groups can be introduced to create 2-amino-5-nitrophenol derivatives. google.com The general mechanism is an addition-elimination process where the nucleophile first attacks the carbon bearing the fluorine, followed by the departure of the fluoride ion. eijas.comyoutube.com

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ethyl (5-methoxy-2-nitrophenoxy)acetate |

| Amine (R₂NH) | Piperidine | Ethyl (5-(piperidin-1-yl)-2-nitrophenoxy)acetate |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ethyl (5-(phenylthio)-2-nitrophenoxy)acetate |

This directed substitution allows for the synthesis of a broad library of compounds from a single starting material, making this compound a valuable building block in synthetic chemistry.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for assessing the purity of this compound and identifying any volatile impurities or by-products from its synthesis. In this method, the sample is vaporized and passed through a capillary column (the GC component), which separates the various components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters the mass spectrometer (the MS component), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

The primary application of GC-MS in this context is to confirm the identity of the main peak corresponding to this compound by comparing its mass spectrum to a reference or library spectrum. The NIST Mass Spectrometry Data Center is a common resource for this purpose. nih.gov Furthermore, the technique provides a quantitative measure of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. For instance, the purity of a related precursor, (5-Fluoro-2-nitrophenyl)acetic acid, is routinely determined by GC analysis to be a minimum of 98.0%. avantorsciences.com

The GC-MS analysis of ethyl acetate (B1210297) extracts and related nitro compounds typically involves a specific set of instrumental parameters to achieve optimal separation and detection. scholarsresearchlibrary.comthepharmajournal.comnanobioletters.com

Table 1: Typical GC-MS Instrumental Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Non-polar capillary column (e.g., ZB-5MS) | Separates compounds based on boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.2 mL/min | Ensures efficient separation and peak shape. |

| Injector Temp. | 260-300°C | Ensures complete vaporization of the sample. thepharmajournal.comjmaterenvironsci.com |

| Oven Program | Initial temp 70-80°C, ramped to 260-300°C | Gradually increases temperature to elute compounds with different boiling points. scholarsresearchlibrary.comjmaterenvironsci.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecules into a reproducible pattern for identification. jmaterenvironsci.com |

| Detector | Mass Spectrometer | Detects and identifies the separated components by their mass spectra. |

By employing GC-MS, researchers can confidently verify the identity and establish the purity of this compound, ensuring the material is suitable for subsequent research or synthetic steps.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum plots the transmittance of light against the wavenumber (cm⁻¹), revealing characteristic absorption bands that correspond to these vibrations. For this compound, IR spectroscopy provides direct evidence for its key structural features.

The most prominent peaks in the IR spectrum of this compound can be predicted based on its structure and data from analogous compounds. libretexts.orgpressbooks.pub The presence of an ester is confirmed by a strong, sharp absorption from the carbonyl (C=O) stretch, typically appearing around 1735-1755 cm⁻¹. libretexts.orgbeilstein-journals.org The nitro group (NO₂) is identified by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. The ether linkage (Ar-O-C) and the carbon-fluorine bond (C-F) also produce characteristic bands in the fingerprint region of the spectrum.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3020 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2996 | Medium |

| C=O (Ester) | Stretch | ~1755 | Strong, Sharp beilstein-journals.org |

| C=C (Aromatic) | Stretch | ~1600, ~1475 | Medium |

| NO₂ (Nitro) | Asymmetric Stretch | ~1530 | Strong beilstein-journals.org |

| NO₂ (Nitro) | Symmetric Stretch | ~1350 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong libretexts.org |

| C-O (Aryl Ether) | Stretch | ~1276 | Strong beilstein-journals.org |

Analysis of related structures supports these predictions. For example, diethyl 2-fluoro-2-(2-nitrophenyl)malonate shows strong peaks at 1755 cm⁻¹ (C=O) and 1530 cm⁻¹ (NO₂). beilstein-journals.org Similarly, the gas-phase IR spectrum of 2-nitrophenyl acetate is well-documented and provides a reference for the vibrations associated with the nitrophenyl acetate core. nist.gov By correlating the observed spectrum with these expected values, IR spectroscopy serves as a rapid and reliable tool for the structural verification of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Although specific crystallographic data for this compound is not publicly available, the analysis of a closely related derivative, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate , provides a clear example of the insights gained from this method. nih.gov In a study of this derivative, suitable crystals were obtained by slow evaporation from a methanol solution. nih.gov The analysis revealed detailed structural parameters and intermolecular interactions, such as hydrogen bonds, that govern how the molecules pack together in the crystal lattice. nih.gov

Table 3: Crystal Data for the Derivative Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.066 |

| b (Å) | 10.860 |

| c (Å) | 8.6970 |

| **β (°) ** | 97.85 |

| **Volume (ų) ** | 1035.4 |

| Z (Molecules/unit cell) | 4 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for both the purification and the analytical assessment of purity for this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography is the primary method for preparative purification following a chemical synthesis. beilstein-journals.org In this technique, a solution of the crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or solvent mixture (the eluent) is then passed through the column. Components separate based on their polarity; less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. By collecting the eluent in fractions, the desired compound can be isolated from unreacted starting materials and by-products. For the synthesis of related compounds, purification is often achieved using eluents such as hexane (B92381) and ethyl acetate mixtures. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative assessment of purity. It operates on similar principles to column chromatography but uses high pressure to force the solvent through a column packed with smaller particles, resulting in much higher resolution and faster separation times. For purity analysis of a related compound, ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate, a purity of greater than 98% was validated using HPLC with a C18 column and UV detection.

A typical HPLC method for purity analysis would involve injecting a small amount of the sample onto the column and monitoring the eluate with a UV detector, as the nitroaromatic ring is strongly UV-active. The purity is calculated from the relative area of the peak corresponding to this compound in the resulting chromatogram.

Table 4: Representative HPLC Conditions for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 3.2 x 100 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min sielc.com |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Sample Diluent | Acetonitrile/Water mixture sielc.com |

Together, column chromatography provides the clean material required for research, while HPLC confirms its high degree of purity with precision and reliability.

Mechanistic Organic Chemistry and Reaction Pathway Investigations

Elucidation of Reaction Mechanisms in Synthetic and Transformation Processes

The synthesis of Ethyl (5-fluoro-2-nitrophenoxy)acetate and its subsequent chemical transformations are governed by the electronic properties of its substituents. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the side chain.

A plausible synthetic route to this compound involves the Williamson ether synthesis. This reaction would proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, where the phenoxide ion derived from 4-fluoro-2-nitrophenol attacks ethyl bromoacetate. The strong electron-withdrawing nitro group ortho to the reaction center is crucial for activating the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate.

Transformations of this compound often target the ester or the nitro group. Hydrolysis of the ester group, for instance, can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the corresponding carboxylate.

Reduction of the nitro group to an amine is another key transformation, opening pathways to a variety of heterocyclic compounds. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Kinetic Studies of Reaction Rates and Reactivity Profiles

The rate of hydrolysis of phenoxyacetate (B1228835) esters is significantly influenced by the substituents on the phenyl ring. The presence of the electron-withdrawing nitro group in the ortho position of this compound is expected to accelerate the rate of alkaline hydrolysis. This is due to the stabilization of the developing negative charge on the oxygen atom of the tetrahedral intermediate through resonance and inductive effects. The fluorine atom at the meta position relative to the nitro group will also contribute to the electron-withdrawing nature of the ring, further enhancing the rate of nucleophilic attack.

The saponification of ethyl acetate (B1210297) is a classic second-order reaction. It is anticipated that the saponification of this compound would also follow second-order kinetics, with the rate being dependent on the concentrations of both the ester and the hydroxide ion.

| Reaction | Expected Kinetic Profile | Influencing Factors |

| Alkaline Hydrolysis | Second-order | Concentration of ester and base, temperature, solvent polarity |

| Acid-Catalyzed Hydrolysis | Typically first-order in ester and acid | Concentration of ester and acid, temperature |

| Nitro Group Reduction | Complex, dependent on reagent and conditions | Catalyst type, hydrogen pressure, temperature, substrate concentration |

Photochemical Pathways and Stability Investigations Involving the Nitro Group

The nitro group in aromatic compounds is known to be photochemically active. Upon absorption of UV light, nitroaromatic compounds can undergo a variety of photochemical reactions. For this compound, irradiation could potentially lead to intramolecular hydrogen abstraction, reduction of the nitro group, or cleavage of the ether linkage.

Studies on related 2-(2-nitrophenyl)ethyl compounds have shown that the primary photochemical process is often an intramolecular hydrogen abstraction by the excited nitro group from an adjacent C-H bond. This leads to the formation of a transient aci-nitro intermediate, which can then undergo further reactions. In the case of this compound, the possibility of hydrogen abstraction from the ethoxy group or the methylene of the acetate moiety exists.

The photostability of nitroaromatic compounds is a significant consideration, particularly in the context of their environmental fate and potential applications in photolabile protecting groups. The degradation of these compounds in the presence of light and oxidizing agents like hydrogen peroxide often follows first-order kinetics. mdpi.com The photochemical pathways can be complex, involving the formation of various intermediates such as nitrophenols and eventually leading to ring opening. mdpi.com

| Photochemical Process | Potential Products | Mechanistic Steps |

| Intramolecular H-abstraction | Aci-nitro intermediate, subsequent rearrangement products | Excitation of the nitro group, abstraction of a hydrogen atom from the side chain |

| Photoreduction | Nitroso and amino derivatives | Stepwise reduction of the nitro group via radical intermediates |

| Photocleavage | 4-fluoro-2-nitrophenol, ethyl glyoxylate | Homolytic or heterolytic cleavage of the ether bond |

Analysis of Regioselectivity and Stereoselectivity in Chemical Reactions

The concepts of regioselectivity and stereoselectivity become particularly relevant when considering reactions that introduce new functional groups or chiral centers into the this compound molecule.

Regioselectivity: In electrophilic aromatic substitution reactions on the phenyl ring of this compound, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro group is a strong deactivating group and a meta-director. The fluorine atom is a deactivating ortho-, para-director. The phenoxyacetate group is also an ortho-, para-director. The interplay of these directing effects would lead to a complex mixture of products, with the regioselectivity being highly dependent on the reaction conditions and the nature of the electrophile.

Stereoselectivity: If a chiral center were to be introduced into the molecule, for example, by a reaction at the α-carbon of the acetate group, the potential for stereoselectivity would arise. The synthesis of a single enantiomer or a diastereomerically enriched product would require the use of chiral reagents, catalysts, or starting materials. For instance, an asymmetric aldol condensation involving the enolate of this compound could potentially lead to the formation of stereoisomeric products. The facial selectivity of the attack of the enolate on the aldehyde would determine the stereochemical outcome.

Due to the absence of a chiral center in the parent molecule, discussions of stereoselectivity are largely hypothetical and would depend on the specific transformations being considered.

Computational Chemistry and Theoretical Modeling of Ethyl 5 Fluoro 2 Nitrophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to analyzing a molecule's electronic structure and predicting its reactivity. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." materialsciencejournal.org

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). materialsciencejournal.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

For instance, a DFT study on a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, using the B3LYP/6-311G(d,p) method, yielded the following quantum chemical parameters that illustrate the type of data generated in such analyses. materialsciencejournal.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (η) | 4.52 |

| Ionization Potential (I) | 7.06 |

| Electron Affinity (A) | 2.54 |

| Global Hardness (η) | 2.27 |

| Global Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 5.07 |

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. Such maps are invaluable for predicting how a molecule will interact with other reagents. researchgate.net

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis and geometry optimization are computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule. By calculating the potential energy for different spatial arrangements (conformers), researchers can identify the lowest-energy structure.

DFT methods are commonly used to perform these optimizations. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, typically obtained from X-ray crystallography, to validate the computational model. researchgate.netnih.gov

For example, the crystal structure of a similar compound, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, was determined by X-ray diffraction, providing precise experimental bond lengths and angles. nih.gov A theoretical geometry optimization for this molecule would aim to reproduce these experimental values. Discrepancies between the calculated (gas-phase) and experimental (solid-phase) data can often be explained by intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. nih.gov

| Bond | Length (Å) |

|---|---|

| O3—C4 | 1.362 (3) |

| C4—C5 | 1.384 (3) |

| N1—O2 | 1.220 (3) |

| C8=O4 | 1.196 (3) |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including NMR, IR, and UV-Visible spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. materialsciencejournal.org

For example, a TD-DFT study on ethyl-2-(4-aminophenoxy)acetate calculated the UV/Vis absorption bands and assigned them to specific electronic transitions, such as from the HOMO to the LUMO. researchgate.net The calculated absorption maxima (λmax) can be compared directly with experimental spectra to assess the accuracy of the theoretical model. researchgate.net

| Parameter | Experimental (nm) | Calculated (nm) | Assigned Transition |

|---|---|---|---|

| Band 1 | 299 | 286 | HOMO → LUMO |

| Band 2 | 234 | 226 | HOMO → LUMO+2 |

Similarly, theoretical calculations can predict the vibrational frequencies that appear in an IR spectrum and the chemical shifts (δ) and coupling constants (J) for NMR spectra. Comparing these predicted spectra with experimental ones helps in the structural elucidation of new compounds and the correct assignment of experimental signals. researchgate.net

Molecular Docking Studies for Theoretical Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function for numerous different orientations and conformations. The resulting scores indicate the strength of the interaction, with lower binding energies typically suggesting a more stable complex.

While no specific docking studies for Ethyl (5-fluoro-2-nitrophenoxy)acetate were found, studies on similar molecules illustrate the approach. For example, various ethyl acetate (B1210297) derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and COX-2 enzymes to predict their anti-inflammatory potential. nih.gov These studies analyze the binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the enzyme's active site. nih.gov Such analyses can explain why certain substitutions on the molecule enhance or decrease its biological activity. nih.gov

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves mapping the potential energy surface of the reaction, which shows the energy of the system as the reactants are converted into products.

Key points on the potential energy surface include local minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the transition states. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate.

Applications of Ethyl 5 Fluoro 2 Nitrophenoxy Acetate As a Chemical Building Block and Intermediate

Precursor in Fine Chemical Synthesis for Industrial and Academic Applications

In the realm of fine chemical manufacturing, which involves the production of complex, pure chemical substances in limited quantities, Ethyl (5-fluoro-2-nitrophenoxy)acetate serves as a crucial precursor. Its utility is documented in patent literature, highlighting its application in multi-step synthetic processes in both industrial and academic research settings. The compound's structure is particularly amenable to transformations that build molecular complexity. A primary application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, it is used as the starting material for producing 7-fluoro-2H-1,4-benzoxazin-3(4H)-one, a process that has been cited in various patents, indicating its relevance and established use in larger synthetic campaigns chemicalbook.com. This role as a foundational element for high-value molecules underscores its importance in fine chemical synthesis.

Role in the Development of Specialty Chemicals

Specialty chemicals are valued for their performance or function, and this compound plays a key role in the development of such molecules. By providing a specific combination of structural motifs—a fluorine atom, a nitro group, and an ether-linked acetate (B1210297)—it enables the synthesis of unique molecular frameworks that are difficult to achieve otherwise. The transformation of this compound into derivatives like 7-fluoro-2H-1,4-benzoxazin-3(4H)-one is a clear example of its contribution to creating specialty chemicals chemicalbook.com. This resulting benzoxazinone is not a commodity chemical but a specialized molecule with a defined structure, likely intended for a specific high-value application, such as a pharmaceutical or agrochemical intermediate. The title compound's function is therefore to serve as a reliable building block for constructing these targeted, performance-oriented chemical products.

Intermediate in the Synthesis of Diverse Heterocyclic Systems

A significant application of this compound is its role as a key intermediate in the synthesis of heterocyclic systems, particularly substituted benzoxazines. The compound undergoes an efficient one-pot reaction involving the reduction of its nitro group, which is immediately followed by an intramolecular cyclization.

Specifically, when this compound is heated in a solvent such as glacial acetic acid in the presence of a reducing agent like iron powder, the nitro group (-NO₂) is reduced to an amino group (-NH₂) chemicalbook.com. This newly formed amine then readily attacks the ester carbonyl group of the acetate side chain, leading to the formation of a stable six-membered ring. This process, known as reductive cyclization, results in the formation of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one with high efficiency chemicalbook.com. This reaction demonstrates the compound's utility in creating complex bicyclic heterocyclic structures from a relatively simple, linear precursor.

Interactive Data Table: Synthesis of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one

| Starting Material | Reagent | Solvent | Key Transformation | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | Iron Powder (Fe) | Glacial Acetic Acid | Reductive Cyclization | 7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 86% | chemicalbook.com |

Utility in Fragment-Based Drug Discovery and Design as a Synthetic Component

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target frontiersin.orgpharmafeatures.com. These initial hits are then optimized and grown into more potent, drug-like lead compounds drugdiscoverychemistry.comnih.gov.

While this compound itself may be larger than a typical fragment, its primary utility in FBDD is as a synthetic component for creating more complex scaffolds that are highly valuable for this discovery method. The synthesis of rigid heterocyclic systems, such as the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold, is a key contribution chemicalbook.com. Such scaffolds are ideal starting points in FBDD for several reasons:

Structural Rigidity: They hold chemical substituents in well-defined three-dimensional orientations, which helps in understanding structure-activity relationships (SAR).

Vectors for Growth: They provide stable cores from which medicinal chemists can "grow" or link other fragments to improve binding affinity and selectivity.

By serving as the precursor to these desirable scaffolds, this compound facilitates the creation of novel and diverse compound libraries tailored for screening against challenging drug targets. Its role is therefore foundational, enabling the construction of the molecular architecture necessary for the later stages of fragment-based design and optimization.

Structure Activity Relationship Sar Studies of Ethyl 5 Fluoro 2 Nitrophenoxy Acetate Analogues in in Vitro Biological Systems Non Human Clinical Data

Investigation of Enzyme Inhibitory Activities of Analogues (e.g., α-glucosidase, Protein Tyrosine Phosphatase 1B)

Analogues of ethyl (5-fluoro-2-nitrophenoxy)acetate are of interest for their potential to inhibit key enzymes involved in metabolic diseases. The presence of the phenoxy acetate (B1210297) scaffold is common in various enzyme inhibitors.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes mdpi.com. Studies on related phenoxy-N-phenylacetamide derivatives have shown that substitutions on the phenoxy ring significantly influence their inhibitory potency against α-glucosidase nih.gov. For instance, the presence of electron-withdrawing groups, such as the nitro group found in the parent compound, can modulate the electronic properties of the molecule and its binding affinity to the enzyme's active site nih.gov. Research on various flavonoids and other phenolic compounds has consistently demonstrated their potential as α-glucosidase inhibitors, suggesting that the phenoxy core is a viable scaffold for designing such inhibitors mdpi.comtci-thaijo.org.

In a study of indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives, compounds featuring a 4-nitro substituent on the N-phenylacetamide moiety displayed potent α-glucosidase inhibition nih.gov. This highlights the potential contribution of the nitro group to the inhibitory activity.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity nih.govnih.gov. The inhibition of PTP1B can enhance insulin sensitivity gazi.edu.tr. Polyphenolic compounds, which share structural similarities with the phenoxy moiety of the target compound, have been identified as significant inhibitors of PTP1B frontiersin.org. Kinetic studies have revealed that these compounds can act as reversible and mixed-type inhibitors of PTP1B frontiersin.org. Geranylated flavonoids, for example, have demonstrated dual inhibition of both PTP1B and α-glucosidase, suggesting a potential for multi-target activity nih.gov. The search for selective allosteric inhibitors is a key strategy in developing PTP1B-targeting drugs to avoid off-target effects due to the conserved nature of the enzyme's catalytic site frontiersin.org.

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Indole-carbohydrazide-phenoxy-N-phenylacetamides | α-Glucosidase | Kᵢ = 14.65 ± 2.54 µM | nih.gov |

| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides | α-Glucosidase | More potent than acarbose | nih.gov |

| Viscosol (Polyphenolic Compound) | PTP1B | IC₅₀ = 13.5 µM, Kᵢ = 4.6 µM | frontiersin.org |

| Geranylated Flavanones | PTP1B | Potent Inhibition | nih.gov |

| Ursolic Acid | PTP1B (Allosteric Inhibitor) | IC₅₀ = 26.5 µM | frontiersin.org |

In Vitro Cytotoxicity Assessments on Non-Human Cell Lines (e.g., Cancer Cell Lines, Neuroblastoma Cell Lines)

The cytotoxic potential of this compound analogues is an important area of investigation, particularly for their potential application in oncology.

Neuroblastoma Cell Lines: Neuroblastoma cell lines, such as SH-SY5Y, are widely used models in neurobiology and for assessing the neurotoxicity of chemical compounds researchgate.netresearchgate.net. These cell lines are susceptible to cytotoxic agents and can be used to screen for compounds with potential anticancer activity against this type of pediatric tumor nih.gov. Studies have shown that the sensitivity of neuroblastoma cells to chemotherapeutic agents like doxorubicin and cisplatin can vary between different cell lines, such as SK-N-Be(2) and SK-N-FI mdpi.comnih.gov. The cytotoxic effects are often evaluated using methods like the MTT assay, which measures cell viability researchgate.netmdpi.com.

| Compound/Analogue Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indole-carbohydrazide-phenoxy-N-phenylacetamide (4-bromo substituted) | A549 (Lung Cancer) | Cytotoxicity | Moderate | nih.gov |

| Schiff base (2-bromobenzylidene residue) | A549, MCF-7, LoVo (Cancer lines) | Cytotoxicity | Potent | nih.gov |

| Cisplatin | SK-N-Be(2) (Neuroblastoma) | GI₅₀ | 4.12 µM | mdpi.com |

| Cisplatin | SK-N-FI (Neuroblastoma) | GI₅₀ | 29.55 µM | mdpi.com |

| Doxorubicin | IMR-32 (Neuroblastoma) | IC₅₀ | Potent inhibition | nih.gov |

In Vitro Antimicrobial Efficacy of Analogues (Antibacterial and Antifungal Activity)

The presence of both a nitro group and a halogen atom in the structure of this compound suggests that its analogues could possess antimicrobial properties.

Antibacterial Activity: Nitroaromatic compounds have a long history of use as antibacterial agents encyclopedia.pubnih.gov. Their mechanism of action often involves the reduction of the nitro group to form reactive nitroso and superoxide species that can damage bacterial DNA encyclopedia.pub. The antibacterial spectrum of such compounds can be broad, covering both Gram-positive and Gram-negative bacteria. For example, ethyl acetate extracts of various plants have demonstrated inhibitory effects against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa nih.govnih.gov. The specific substitution pattern on the aromatic ring is crucial for activity nih.gov.

Antifungal Activity: Similarly, halogenated nitrobenzenes and related structures have been tested for their fungitoxicity against a range of fungal species, including Aspergillus niger and Trichophyton mentagrophytes nih.gov. The type and position of the halogen can influence the antifungal potency. For instance, 1,3-dihalogeno-5-nitrobenzenes have shown significant activity nih.gov. The mechanism of antifungal action for some nitro compounds involves the inhibition of essential fungal enzymes, such as 14α-demethylase, through interactions with the enzyme's heme group encyclopedia.pub. Fluorinated compounds, in particular, are components of several clinically used antifungal drugs nih.gov.

| Compound Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Nitrated Pyrrolomycins | S. aureus | MIC | 20 µM | nih.gov |

| Nitrated Pyrrolomycins | P. aeruginosa | MIC | 30 µM | nih.gov |

| 1,3-Dichloro-5-nitrobenzene | Aspergillus niger | Fungitoxicity | Active | nih.gov |

| 1,3-Dibromo-5-nitrobenzene | Aspergillus niger | Fungitoxicity | Active | nih.gov |

| Nitrotriazole derivative | C. krusei | MIC | 1 µM | encyclopedia.pub |

Elucidation of Molecular Interaction Profiles with Biological Targets in Cell-Free Systems

Understanding the molecular interactions between this compound analogues and their biological targets is crucial for rational drug design. Cell-free systems and computational methods like molecular docking are invaluable tools for this purpose.

Molecular docking studies can predict the binding modes of ligands within the active sites of enzymes. For inhibitors of enzymes like cyclooxygenase (COX), these studies have revealed key interactions, such as hydrogen bonding with specific amino acid residues (e.g., Tyr385, Arg120) and hydrophobic contacts that stabilize the ligand-enzyme complex japer.inmdpi.com. The nitro group, being a strong electron-withdrawing group, can participate in electrostatic interactions, potentially with metal ions in metalloenzymes or with charged residues in the active site encyclopedia.pubnih.gov.

In the context of α-glucosidase inhibitors, docking studies have helped to elucidate how different substituents on a core scaffold interact with the enzyme's binding pocket to confer inhibitory activity nih.gov. Similarly, for PTP1B inhibitors, computational approaches can help identify compounds that bind to allosteric sites, which can offer greater selectivity over inhibitors that target the highly conserved active site frontiersin.org. These in silico methods, combined with experimental kinetic data, provide a detailed picture of the inhibition mechanism at a molecular level.

Impact of Halogenation and Nitro Group on In Vitro Biological Response and Potency

The biological activity of this compound analogues is significantly influenced by the presence and position of the fluoro and nitro substituents on the phenyl ring.

Impact of Halogenation: The introduction of halogen atoms, such as fluorine, into a molecule can profoundly affect its physicochemical properties and biological activity. Fluorine, due to its high electronegativity and small size, can alter the electronic distribution of the aromatic ring, influence the acidity of nearby functional groups, and enhance metabolic stability by blocking sites of oxidation nih.gov. Halogenation can also improve a compound's lipophilicity, which may enhance its ability to cross cell membranes. The position of the halogen is critical; for instance, in halogenated biphenyls, ortho-halogenation can prevent the planar configuration required for binding to certain receptors, thereby reducing activity nih.gov. In contrast, halogenation at other positions can enhance potency nih.gov.

Impact of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's biological profile researchgate.netsvedbergopen.com. It can activate aromatic rings for nucleophilic attack, a property that can be exploited in synthesis and may also be relevant to its mechanism of action nih.gov. The position of the nitro group is a key determinant of activity. For example, in certain chalcones, a nitro group at the ortho position was found to correlate with the highest anti-inflammatory activity, whereas a para-nitro group was associated with vasorelaxant effects mdpi.com. The electron-withdrawing nature of the nitro group can enhance interactions with biological targets and is a common feature in many antimicrobial and antineoplastic agents encyclopedia.pubnih.gov. However, the presence of a nitro group can also be a liability, as its reduction in vivo can lead to reactive intermediates svedbergopen.com. Structure-activity relationship studies have shown that the mutagenic potential of some nitro-aromatic compounds is highly dependent on the substitution pattern on the aromatic ring researchgate.net.

Q & A

Q. Q1: What are the standard synthetic routes for Ethyl (5-fluoro-2-nitrophenoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via etherification and fluorination of 2,4-dichloro-1,5-dinitrobenzene using DMF as a solvent, followed by workup procedures . Critical parameters include:

- Temperature : Elevated temperatures (~70–90°C) improve fluorination efficiency but may degrade nitro groups.

- Catalyst : Rany Nickel (5% w/w) enhances hydrogenation efficiency in downstream reactions, achieving yields >90% .

- Solvent : Methanol or ethanol is preferred for recrystallization to minimize side reactions .

Q. Q2: How does the nitro group at the 2-position influence reactivity in catalytic hydrogenation?

The nitro group acts as an electron-withdrawing group, stabilizing intermediates during hydrogenation. In Rany Nickel-catalyzed reactions, the nitro group is reduced to an amine, requiring precise control of H₂ pressure (5 MPa) to avoid over-reduction . Competitive pathways:

- Nitro → Hydroxylamine : Observed at lower H₂ pressures (1–3 MPa).

- Nitro → Amine : Dominant at 5 MPa, with 92.4% yield .

Contradictions arise in solvent polarity: Methanol enhances nitro reduction, while non-polar solvents favor incomplete conversion .

Structural Characterization Challenges

Q. Q3: What analytical techniques resolve ambiguities in structural confirmation, especially for nitro- and fluoro-substituents?

- ¹H/¹³C NMR : Differentiates between positional isomers (e.g., 5-fluoro vs. 4-fluoro) via coupling constants (e.g., J = 8–10 Hz for aromatic F) .

- XRD : Confirms intermolecular interactions (e.g., O–H···O hydrogen bonds in crystal structures) .

- IR Spectroscopy : Detects nitro stretches (~1520 cm⁻¹) and ester carbonyls (~1740 cm⁻¹) .

Contradiction Note : Some protocols report nitro group instability under prolonged heating (>100°C), leading to decomposition—verified via TLC and GC-MS .

Solvent Selection for Extraction/Purification

Q. Q4: Why is ethyl acetate a preferred solvent for extracting nitroaromatic intermediates?

Ethyl acetate’s moderate polarity (logP ~0.7) balances solubility of nitroaromatics and polar byproducts. In residue analysis, micro-extraction with ethyl acetate outperforms acetone/methanol in recovery rates (e.g., 95% vs. 80% for atrazine) .

- Limitation : Co-extraction of non-polar impurities requires post-purification (e.g., silica gel chromatography) .

Reaction Optimization for Scale-Up

Q. Q5: How can researchers mitigate batch-to-batch variability in fluorination reactions?

Q. Q6: Why do some syntheses report 5-fluoro-2-nitrophenol as a starting material, while others use 2,4-dichloro-1,5-dinitrobenzene?

- Route 1 : 5-Fluoro-2-nitrophenol is direct but requires hazardous nitration steps (risk of over-nitration) .

- Route 2 : 2,4-Dichloro-1,5-dinitrobenzene avoids nitration but introduces chlorinated byproducts, necessitating rigorous purification .

Trade-off : Route 1 offers higher atom economy; Route 2 improves scalability .

Advanced Applications in Drug Intermediates

Q. Q7: How is this compound utilized in synthesizing benzoxazinone derivatives?

The ester serves as a precursor for 7-fluoro-2H-1,4-benzoxazin-3(4H)-one , a bioactive scaffold. Key steps:

Hydrogenation : Rany Nickel reduces nitro to amine.

Cyclization : Acidic conditions (H₂SO₄) form the benzoxazinone ring .

Critical Factor : Solvent polarity (methanol > ethanol) dictates cyclization efficiency (92% vs. 85% yield) .

Methodological Pitfalls in Spectral Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.